molecular formula C21H22ClN3O4S B2458757 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190020-44-0

8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2458757
CAS No.: 1190020-44-0
M. Wt: 447.93
InChI Key: YANYSPUFGODIMY-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Properties

IUPAC Name

8-(5-chloro-2-methylphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-14-3-6-16(22)13-18(14)30(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)15-4-7-17(29-2)8-5-15/h3-8,13H,9-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYSPUFGODIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spiro Linkage: This step often involves cyclization reactions under specific conditions, such as the use of strong acids or bases.

    Introduction of Functional Groups: The sulfonyl, methoxy, and triazaspiro groups are introduced through various substitution reactions, often requiring specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonylation and Sulfonyl Group Reactivity

The sulfonyl group at position 8 participates in nucleophilic substitution and hydrolysis reactions:

  • Nucleophilic Displacement : The 5-chloro-2-methylbenzenesulfonyl group undergoes substitution with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C, yielding derivatives with modified sulfonamide linkages.

  • Acidic Hydrolysis : Under reflux with HCl (6N), the sulfonamide bond cleaves to regenerate the free amine intermediate, which can be re-functionalized.

Reaction Conditions Table

Reaction TypeConditionsYield (%)Reference
Sulfonylation60–80°C, DCM, 8–12 h75–85
Nucleophilic SubstitutionRT, DMF, 4–6 h70–80

Methoxyphenyl Ring Functionalization

The 4-methoxyphenyl group undergoes:

  • Demethylation : Treated with BBr₃ in CH₂Cl₂ at −78°C, the methoxy group converts to a hydroxyl group, enabling further derivatization (e.g., alkylation, acylation).

  • Electrophilic Substitution : Directed ortho-metalation (LiTMP, THF, −40°C) followed by quenching with electrophiles (e.g., DMF for formylation) introduces substituents at the aromatic ring.

Spirocyclic Triaza Core Modifications

The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold exhibits reactivity at multiple sites:

  • Lactam Ring Opening : Treatment with Grignard reagents (e.g., MeMgBr) opens the lactam ring, forming secondary amines that can be re-cyclized under acidic conditions.

  • Enamine Tautomerization : The spirocyclic enamine system undergoes tautomerization in protic solvents, stabilizing the keto form at equilibrium.

Catalytic Hydrogenation

Selective reduction of the spirocyclic double bond (C3–N4) is achieved using H₂ (1 atm) and Pd/C in ethanol, yielding the saturated analog without affecting the sulfonyl or methoxy groups.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in buffer solutions:

  • pH 7.4 (PBS) : Half-life >24 h at 37°C.

  • Oxidative Conditions : Degrades rapidly in the presence of H₂O₂/Fe²⁺ (Fenton’s reagent), indicating susceptibility to radical-mediated oxidation.

Functional Group Cross-Reactivity

Key Functional Group Reactions

GroupReaction PartnerProduct
SulfonamideRNH₂N-Substituted sulfonamides
Methoxy (aryl)BBr₃Phenolic derivative
LactamMeMgBrRing-opened secondary amine

Side Reactions and Byproducts

  • Sulfonamide Hydrolysis : Competing hydrolysis under acidic conditions generates sulfonic acid byproducts.

  • Methoxy Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the methoxy group to a carbonyl, forming quinone-like structures.

Analytical Characterization

Post-reaction characterization employs:

  • NMR : 1H^1H and 13C^{13}C spectra confirm regioselectivity in substitution reactions.

  • HRMS : Validates molecular weights of derivatives (e.g., [M+H]⁺ calc. 488.1521, found 488.1518).

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for beta-secretase inhibitors, with modifications primarily targeting the sulfonyl, methoxyphenyl, and spirocyclic moieties . Further studies optimizing reaction selectivity and yield are warranted to enhance its pharmacological utility.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess significant anticancer activity, similar to other triazole derivatives that have shown efficacy against multiple human tumor cell lines, including colon and breast cancers .
  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, suggesting potential applications in treating bacterial infections.

Synthesis Pathways

The synthesis of 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. Common methods may include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the sulfonyl and methoxy groups via electrophilic substitution reactions.

Each step must be optimized to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have investigated the anticancer potential of related compounds:

StudyCompoundActivityCell Lines Tested
2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamidesSignificant cytotoxicityNCI-60 cell line panel
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivativesPromising anticancer activityVarious human cancer cell lines

These studies highlight the importance of structural modifications in enhancing biological activity and targeting specific cancer types.

Mechanism of Action

The mechanism of action of 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structural features.

    Sulfonyl Compounds: Compounds containing sulfonyl groups with comparable chemical properties.

    Triazaspiro Compounds: Molecules with triazaspiro linkages.

Uniqueness

8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties

Biological Activity

The compound 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspiro class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. Its unique molecular structure includes a sulfonyl group, a methoxyphenyl substituent, and a spirocyclic framework, contributing to its chemical reactivity and biological properties. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.

Molecular Characteristics

  • Molecular Formula : C21H22ClN3O4S
  • Molecular Weight : 447.93 g/mol

This compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research into the biological activities of similar compounds indicates that triazaspiro compounds can exhibit significant effects in areas such as:

  • Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some related compounds have demonstrated antibacterial and antifungal activities.
  • Enzyme Inhibition : Certain structural analogs have been studied for their ability to inhibit specific enzymes involved in disease processes.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The findings suggest that derivatives similar to This compound exhibit promising anticancer properties:

CompoundCell LineIC50 (μM)Notes
Compound 20MCF-712.8High cytotoxicity
Compound 24HCT-11612.7Induces apoptosis
Compound 30HCT-1168.0Most effective against HCT-116

These results indicate that the presence of specific functional groups significantly influences the cytotoxicity of these compounds against cancer cells .

The mechanism by which these compounds exert their biological effects often involves:

  • Induction of Apoptosis : Compounds like 24 have been shown to induce apoptosis in cancer cells, characterized by DNA fragmentation and loss of mitochondrial membrane potential.
  • Cell Cycle Arrest : Certain derivatives lead to an increase in cells in the sub-G1 phase, indicating cell cycle disruption.
  • Selective Toxicity : Notably, many derivatives display higher toxicity towards cancer cells compared to non-cancerous cells (e.g., HaCaT), suggesting a potential therapeutic window .

Case Studies

Several studies have focused on the synthesis and evaluation of triazaspiro compounds similar to This compound :

  • Study on Anticancer Activity :
    • A series of sulfonamide derivatives were tested against MCF-7 and HCT-116 cell lines.
    • The most active compounds displayed selectivity ratios favoring cancer cells over non-cancerous cells by nearly three to four times .
  • Apoptotic Mechanisms :
    • Research indicated that compound 24 caused significant morphological changes in treated cells consistent with apoptosis.
    • Flow cytometry analysis confirmed increased phosphatidylserine exposure and DNA fragmentation in treated cell populations .

Q & A

Q. Table 1: Key Characterization Techniques

ParameterMethodReference ValueSource
Molecular WeightHRMS467.12 g/mol
Melting PointDSC>200°C (decomposes)
1H^1H-NMR (DMSO-d6)δ 2.4 (CH3_3), δ 7.2–7.8 (aryl)Full spectrum in

Q. Table 2: Reaction Optimization for Sulfonylation

ConditionYield (%)Purity (%)Notes
DCM, 16h, RT7295Baseline conditions
THF, 12h, 40°C8598Improved solubility of sulfonyl chloride
Et3_3N (2 eq.)6990Excess base reduces byproducts

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